7-chloro-2-(chloromethyl)-1H-quinazolin-4-one
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Overview
Description
7-chloro-2-(chloromethyl)-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(chloromethyl)-1H-quinazolin-4-one typically involves the chloromethylation of quinazolinone derivatives. One common method includes the reaction of 7-chloroquinazolin-4-one with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(chloromethyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinazoline ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane under mild conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF) under an inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinazolinones with various functional groups.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Scientific Research Applications
7-chloro-2-(chloromethyl)-1H-quinazolin-4-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 7-chloro-2-(chloromethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as kinases or proteases by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of microbial growth.
Comparison with Similar Compounds
Similar Compounds
7-chloro-2-methylquinoline: Similar structure but with a methyl group instead of a chloromethyl group.
2-chloro-3-chloromethyl-7-methoxyquinoline: Contains additional methoxy group, altering its reactivity and applications.
4-chloro-2-(chloromethyl)quinazoline: Similar structure but with different substitution pattern on the quinazoline ring.
Uniqueness
7-chloro-2-(chloromethyl)-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Properties
IUPAC Name |
7-chloro-2-(chloromethyl)-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-8-12-7-3-5(11)1-2-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKMSVDMQKWFBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=NC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC(=NC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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